molecular formula C30H25BrN2OS B2916646 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide CAS No. 1023030-78-5

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide

Cat. No.: B2916646
CAS No.: 1023030-78-5
M. Wt: 541.51
InChI Key: CFWUCMXXWPEVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-(4-Bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide is a synthetic small molecule characterized by a hybrid structure combining indole, thioether, and diphenylacetamide moieties. The indole core is substituted at position 2 with a 4-bromophenyl group, while position 3 features a thioethyl linker connecting to a 2,2-diphenylacetamide group. The bromine atom may enhance binding via halogen interactions, while the thioether bridge could improve metabolic stability compared to ether or ester analogs .

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25BrN2OS/c31-24-17-15-23(16-18-24)28-29(25-13-7-8-14-26(25)33-28)35-20-19-32-30(34)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,27,33H,19-20H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWUCMXXWPEVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide is a complex organic compound notable for its unique structural features, which include an indole core, a thioether linkage, and a diphenylacetamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Indole Core : Known for its diverse biological activities, including antitumor and anti-inflammatory properties.
  • Thioether Linkage : Enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.
  • Diphenylacetamide Moiety : Contributes to the compound's stability and may influence its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multiple chemical reactions, including:

  • Formation of the Indole Ring : Utilizing Fischer indole synthesis techniques.
  • Introduction of the Bromophenyl Group : Through bromination reactions.
  • Creation of the Thioether Linkage : Via nucleophilic substitution with thiol compounds.
  • Amidation Reaction : To attach the diphenylacetamide group.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies involving indole derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism often involves:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Modulation of signaling pathways associated with tumor growth.

In vitro assays using Sulforhodamine B (SRB) have demonstrated that this compound can significantly reduce the viability of cancer cells at certain concentrations.

Antimicrobial Activity

The thioether group in the compound is believed to enhance its antimicrobial properties. Studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanisms include:

  • Disruption of bacterial cell membranes.
  • Inhibition of essential biosynthetic pathways in microorganisms.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Anticancer Screening : A study demonstrated that indole derivatives exhibited IC50 values in the micromolar range against MCF7 cells, indicating potential for further development as anticancer agents.
  • Molecular Docking Studies : Computational studies using molecular docking software (e.g., AutoDock) have revealed favorable binding interactions between similar compounds and target proteins involved in cancer progression .
  • Antimicrobial Testing : In vitro tests showed that related thioether compounds displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar effects .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerReduced cell viability in MCF7 cells
AntimicrobialInhibition of growth in Gram-positive bacteria
Molecular DockingFavorable interactions with target proteins

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Moieties

Compound A : N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

  • Key Differences :
    • Replaces the 4-bromophenyl group with a 2-fluoro-biphenyl moiety.
    • Uses a propanamide chain instead of diphenylacetamide.
    • Lacks the thioether bridge; employs a standard ethyl linker.
  • Implications : The fluoro-biphenyl group may alter π-π stacking interactions, while the absence of sulfur could reduce lipophilicity and oxidative stability. The simpler amide chain might limit steric bulk, affecting target selectivity .

Compound B : N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide ()

  • Key Differences :
    • Features a 2-oxoacetamide group instead of diphenylacetamide.
    • Substitutes the thioethyl linker with a fluorobenzyl group.
  • Implications : The oxo group could enhance hydrogen-bonding capacity, while the benzyl linker might increase rigidity. The absence of bromine and sulfur may reduce halogen bonding and metabolic robustness .

Thioether-Containing Analogues

Compound C: N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide ()

  • Key Differences: Replaces indole with a thienylmethylthio-benzamide scaffold. Includes a pyridinylamino side chain instead of diphenylacetamide.
  • Implications: The thiophene ring may confer distinct electronic properties, and the cyano-pyridine group could enhance solubility. The absence of bromine and indole might shift activity toward different biological targets .

Compound D : N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide ()

  • Key Differences :
    • Substitutes indole with a benzothiazole core.
    • Retains the diphenylacetamide group but links it via a standard acetamide chain.
  • Implications : Benzothiazole’s electron-deficient ring may alter binding kinetics compared to indole. The acetamide linker might reduce steric hindrance compared to the thioethyl bridge .

Halogen-Substituted Analogues

Compound E : N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

  • Key Differences :
    • Simplifies the structure to a thienyl-acetamide with a 4-bromophenyl group.
    • Lacks the indole core and thioether linkage.

Research Implications

The target compound’s unique combination of bromophenyl, indole, thioether, and diphenylacetamide groups positions it as a candidate for selective interactions with biological targets requiring bulky, lipophilic ligands. Compared to simpler analogs (e.g., Compound E), its structural complexity may improve binding affinity but could challenge synthetic accessibility. Further studies should explore its pharmacokinetic profile, particularly the impact of the thioether on stability and the diphenylacetamide on membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.